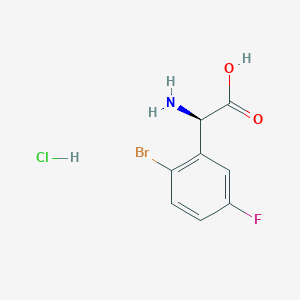![molecular formula C16H10FN3 B13057498 3-(5-Fluoro-1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13057498.png)
3-(5-Fluoro-1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Fluoro-1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorinated pyrrolo[2,3-C]pyridine moiety fused to an isoquinoline ring. The presence of the fluorine atom and the fused ring system imparts unique chemical and biological properties to the compound, making it a valuable target for drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrrolo[2,3-C]pyridine core, which is then functionalized with a fluorine atom. The isoquinoline ring is subsequently introduced through a series of cyclization reactions. Key steps in the synthesis may include:
Formation of the Pyrrolo[2,3-C]pyridine Core: This can be achieved through the reaction of a suitable pyridine derivative with an appropriate pyrrole precursor under controlled conditions.
Fluorination: Introduction of the fluorine atom can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Cyclization: The final step involves the cyclization of the intermediate to form the isoquinoline ring, which can be facilitated by using strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
3-(5-Fluoro-1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) to modify the ring system.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the pyrrolo[2,3-C]pyridine or isoquinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: N-fluorobenzenesulfonimide (NFSI), Selectfluor
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully saturated ring systems.
科学研究应用
3-(5-Fluoro-1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-(5-Fluoro-1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular signaling pathways. For example, it may inhibit kinases involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain to exert neuroprotective effects.
相似化合物的比较
Similar Compounds
- 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- 5-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one
Uniqueness
3-(5-Fluoro-1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline is unique due to its specific structural features, such as the fluorinated pyrrolo[2,3-C]pyridine moiety and the fused isoquinoline ring. These features confer distinct electronic and steric properties, making it a valuable compound for drug discovery and development .
属性
分子式 |
C16H10FN3 |
|---|---|
分子量 |
263.27 g/mol |
IUPAC 名称 |
3-(5-fluoropyrrolo[2,3-c]pyridin-1-yl)isoquinoline |
InChI |
InChI=1S/C16H10FN3/c17-15-7-12-5-6-20(14(12)10-18-15)16-8-11-3-1-2-4-13(11)9-19-16/h1-10H |
InChI 键 |
ODJAXGWKJICRCG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=NC(=CC2=C1)N3C=CC4=CC(=NC=C43)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


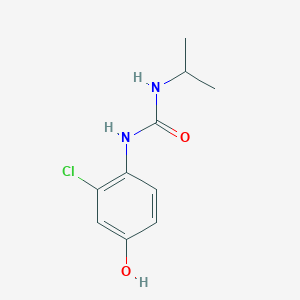
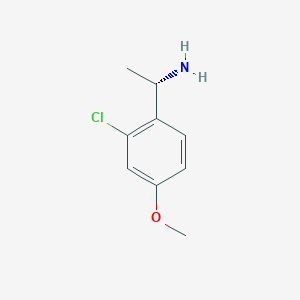
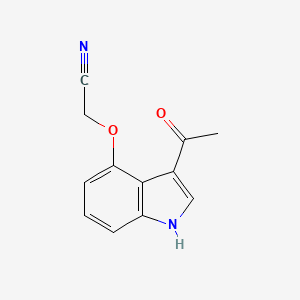
![Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13057434.png)
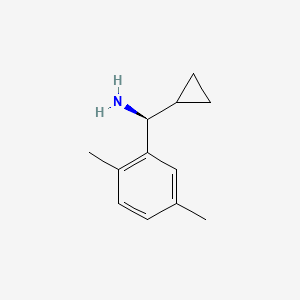
![(3R)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13057447.png)
![7-Cyclopropyl-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13057452.png)

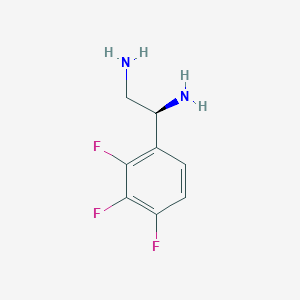
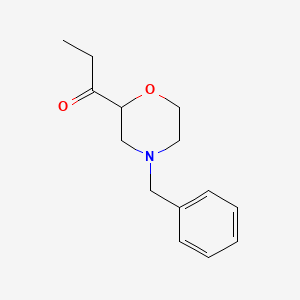
![1-[(5-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13057478.png)


